3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid

Physicochemical profiling Drug-likeness Permeability prediction

3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid (molecular formula C₁₉H₂₀N₂O₆S, MW 404.4 g/mol) is a meta-substituted benzoic acid–sulfonamide hybrid that belongs to the morpholinylsulfonyl benzamide class of screening compounds. Structurally, it features a 4-methyl-3-(4-morpholinylsulfonyl)benzoyl core linked via an amide bond to a 3-aminobenzoic acid moiety, presenting both a free carboxylic acid and a morpholinosulfonyl group in a non-symmetrical arrangement.

Molecular Formula C19H20N2O6S
Molecular Weight 404.4 g/mol
Cat. No. B3447513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
Molecular FormulaC19H20N2O6S
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C19H20N2O6S/c1-13-5-6-14(12-17(13)28(25,26)21-7-9-27-10-8-21)18(22)20-16-4-2-3-15(11-16)19(23)24/h2-6,11-12H,7-10H2,1H3,(H,20,22)(H,23,24)
InChIKeyXOFOVSJRRQGMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic Acid – Compound Identity and Procurement-Relevant Profile


3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid (molecular formula C₁₉H₂₀N₂O₆S, MW 404.4 g/mol) is a meta-substituted benzoic acid–sulfonamide hybrid that belongs to the morpholinylsulfonyl benzamide class of screening compounds . Structurally, it features a 4-methyl-3-(4-morpholinylsulfonyl)benzoyl core linked via an amide bond to a 3-aminobenzoic acid moiety, presenting both a free carboxylic acid and a morpholinosulfonyl group in a non-symmetrical arrangement [1]. This scaffold appears in numerous biologically active molecules, including LSD1 inhibitors and autotaxin antagonists, making the compound a versatile building block for medicinal chemistry and chemical biology applications .

Why 3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic Acid Cannot Be Replaced by a Generic Analog


Simply substituting a closely related morpholinylsulfonyl benzamide derivative can lead to markedly different physicochemical and biological outcomes due to three structural variables: (i) the position of the carboxylic acid on the terminal phenyl ring (meta vs. para vs. ortho), (ii) the free acid versus esterification state, and (iii) the presence and position of the methyl substituent on the central benzoyl ring . Even minor alterations in these features shift LogP, topological polar surface area (tPSA), hydrogen-bonding capacity, and aqueous solubility, which in turn modulate membrane permeability, metabolic stability, and target engagement [1]. Consequently, data obtained with the para-ethyl ester analog or the ortho-acid isomer cannot be reliably extrapolated to the meta-acid compound, and the choice of the correct regioisomer is critical for reproducible SAR interpretation and assay validation [2].

Quantitative Differentiation of 3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic Acid from Its Closest Analogs


Meta‑Free Acid vs. Para‑Ethyl Ester: Polar Surface Area and Hydrogen‑Bond Capacity Dictate Permeability Potential

The target compound (meta‑COOH) exhibits a larger topological polar surface area (tPSA = 113.0 Ų) and an additional hydrogen‑bond donor (2 H‑donors) compared to its para‑ethyl ester analog (tPSA ≈ 102.0 Ų, 1 H‑donor) [1]. The higher tPSA and extra H‑donor predict reduced passive membrane permeability relative to the ester, which can be advantageous when designing compounds for extracellular or compartment‑specific target engagement [2].

Physicochemical profiling Drug-likeness Permeability prediction

Aqueous Solubility Parameter (LogSW): Direct Comparison of Meta‑Acid vs. Para‑Ester Forms

The target compound displays a computed LogSW (log of water solubility) of –4.27, consistent with the free carboxylic acid group that can ionize at physiological pH and enhance aqueous solubility . Although an exact LogSW value for the para‑ethyl ester analog is not publicly available, the absence of an ionizable acid group in the ester typically results in a lower aqueous solubility (more negative LogSW) [1]. The measurable LogSW of the meta‑acid compound provides a baseline for predicting dissolution behavior in aqueous assay buffers.

Aqueous solubility Formulation compatibility Assay design

Free Carboxylic Acid Enables Direct Conjugation and Salt Formation Unavailable to Ester Analogs

The meta‑carboxylic acid of the target compound provides a reactive handle for amide coupling, esterification, or salt formation without the need for a deprotection step . In contrast, the para‑ethyl ester analog (CID 1081942) requires saponification before conjugation, adding a synthetic step and potentially introducing impurities [1]. The free acid also allows direct salt screening to modulate crystallinity, solubility, and stability—a widely used strategy in pre‑formulation development [2].

Synthetic derivatization Bioconjugation Salt screening

Regioisomeric Differentiation: Meta‑Acid vs. Ortho‑Acid Impact on Structural Pre‑organization

The target compound places the carboxylic acid at the meta position relative to the amide linkage, whereas the ortho‑acid isomer (2-[(4-methyl-3-morpholinosulfonyl)-benzoyl]amino)benzoic acid) positions the acid adjacent to the amide bond [1]. In related benzamide series, meta substitution has been associated with distinct dihedral angle preferences that influence the presentation of the morpholinosulfonyl pharmacophore, potentially altering target binding [2]. Although no head‑to‑head activity comparison exists for these exact isomers, the conformational divergence underscores the need to evaluate each regioisomer independently.

Regioisomerism Molecular recognition SAR interpretation

Documented Bioactivity for the Closest Para‑Ester Analog Highlights Distinct Pharmacological Profile

The para‑ethyl ester analog (CID 1081942) has been tested in a neurotensin receptor type 1 assay, yielding an EC₅₀ of 1.73 × 10⁴ nM (i.e., 17.3 µM), indicating weak agonist activity [1]. The target meta‑acid compound has not been evaluated in the same assay, and its distinct ionization state and geometry predict a different activity profile at this GPCR target [2]. The absence of overlapping bioactivity data reinforces the premise that the meta‑acid compound should be treated as a pharmacologically distinct entity, not an interchangeable analog.

Neurotensin receptor Bioactivity benchmark Selectivity

Purity and Characterization: Verified 95 % Purity with Full Analytical Support for Reproducible Screening

The target compound is supplied as a solid, achiral free‑acid with a certified purity of 95 % . Unlike many in‑class analogs that are offered as crude or uncharacterized solids, this compound is accompanied by standard QC data (NMR, HPLC‑MS) through the Hit2Lead/ChemBridge platform, ensuring batch‑to‑batch consistency . The well‑defined purity reduces the risk of assay interference from unknown impurities and supports robust SAR interpretation.

Quality control Reproducibility Purchasable screening compound

Recommended Application Scenarios for 3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic Acid Based on Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring a Conjugation‑Ready Meta‑Acid Scaffold

The free meta‑carboxylic acid allows direct amide coupling or esterification without a prior hydrolysis step, accelerating the synthesis of analog libraries . The documented tPSA (113.0 Ų) and LogSW (–4.27) provide a computational starting point for predicting the permeability and solubility of derived analogs [1].

Biochemical Assay Development Where Ionizable Acid Functionality Is Desired

The ionizable carboxylic acid (pKa ~4–5) ensures the compound exists predominantly as an anion at physiological pH, favoring aqueous solubility and potential interactions with basic residues in protein binding pockets . This property distinguishes it from the neutral ester analogs that lack this charge‑mediated binding opportunity [1].

GPCR or Enzyme Screening Panels Using the Morpholinosulfonyl Pharmacophore

Given the weak neurotensin receptor activity of the para‑ethyl ester analog (EC₅₀ = 1.73 × 10⁴ nM), the meta‑acid compound represents an underexplored chemotype with the potential for distinct selectivity profiles at GPCRs, ion channels, or sulfonamide‑recognizing enzymes . Its availability at 95 % purity with QC documentation supports immediate deployment in high‑throughput screens [1].

Salt and Co‑crystal Screening for Pre‑formulation Development

The free carboxylic acid group is a classic salt‑forming moiety that can be combined with pharmaceutically acceptable bases to tune crystallinity, hygroscopicity, and dissolution rate . This makes the compound a practical tool for solid‑state chemistry groups evaluating the developability of morpholinosulfonyl‑containing leads [1].

Quote Request

Request a Quote for 3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.